molecular formula C13H19NO2S B5350712 N-(2-methylcyclohexyl)benzenesulfonamide

N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No. B5350712
M. Wt: 253.36 g/mol
InChI Key: XMIWJPZXHPVJCR-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)benzenesulfonamide, also known as this compound, is a chemical compound that has been used in scientific research for various purposes. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

  • Application in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibiting excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them suitable for photodynamic therapy, particularly for cancer treatment, leveraging Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Transformations and Synthesis

  • Oxidative Cross-Coupling Reactions : Miura, Tsuda, Satoh, Pivsa-Art, and Nomura (1998) detailed how N-(2‘-Phenylphenyl)benzenesulfonamides engage in oxidative cross-coupling reactions with acrylate esters, leading to the production of various derivatives. This process highlights the versatility of benzenesulfonamides in chemical synthesis (Miura et al., 1998).

Molecular Structure Analysis

  • Structural Characterization : Gowda, Foro, Babitha, and Fuess (2008) studied the molecular structure of N-(2-Methylphenyl)benzenesulfonamide, revealing insights into its molecular conformation and hydrogen bonding patterns. This understanding is crucial for its applications in various fields (Gowda et al., 2008).

Bioassays and Environmental Applications

  • Bioassay for Agricultural Chemicals : A study by Mazur, Jagschitz, and Skogley (1969) used derivatives of N-(2-methylcyclohexyl)benzenesulfonamide in bioassays to detect the presence and movement of certain agricultural chemicals in soil. This application is significant for environmental monitoring and agricultural science (Mazur, Jagschitz, & Skogley, 1969).

Photochemical Studies

  • Photochemical Decomposition Analysis : Zhou and Moore (1994) investigated the photochemical decomposition of a compound structurally related to this compound, providing insights into its photostability and the formation of various photoproducts (Zhou & Moore, 1994).

Solid-Phase Synthesis

  • Solid-Phase Synthesis Applications : Fülöpová and Soural (2015) described the use of polymer-supported benzenesulfonamides in various chemical transformations, highlighting their role in the synthesis of diverse chemical structures. This application is significant in pharmaceutical and material science (Fülöpová & Soural, 2015).

Chemical and Medicinal Research

  • Synthesis of Ruthenium(II) Complexes : Dayan, Kayaci, Kalaycioglu, Dayan, and Öztürk (2013) explored the synthesis of Ru(II) complexes from N-(2-aminophenyl)benzenesulfonamide derivatives, demonstrating their potential as catalysts in transfer hydrogenation of ketones. This finding is valuable in the field of catalysis and chemical synthesis (Dayan et al., 2013).

properties

IUPAC Name

N-(2-methylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-4,8-9,11,13-14H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIWJPZXHPVJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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